Pomolic acid
Overview
Description
Introduction
Pomolic acid (PA), also known as benthamic acid, is a pentacyclic triterpenoid of the ursane type featuring a 30-carbon skeleton with five six-membered rings and seven methyl groups alongside two hydroxyl groups. Originally isolated from apple peels, PA is prevalent in species of the Rosaceae and Lamiaceae families. It has garnered attention for its anti-cancer properties, particularly against breast cancer and leukemia cells, alongside a spectrum of pharmacological benefits (Chan et al., 2023).
Synthesis Analysis
While specific details on the synthesis of pomolic acid are not highlighted in the available literature, the extraction from natural sources remains the primary method of obtaining PA. This process involves the isolation from plant materials, such as apple peels, where PA exhibits its biological activity profile, suggesting a complex synthesis pathway from natural sources rather than synthetic methods (Grinco et al., 2023).
Molecular Structure Analysis
The molecular structure of pomolic acid features a pentacyclic framework, indicative of its classification within triterpenoids. This structure is foundational to its interaction with biological systems, mediating its pharmacological effects through this complex molecular architecture (Chan et al., 2023).
Chemical Reactions and Properties
PA's chemical properties are characterized by its interactions within biological systems, notably its anti-cancer activity through the suppression of HIF1α/VEGF-mediated angiogenesis. It achieves this by targeting specific signaling pathways such as p38-MAPK and mTOR, which are crucial for cancer cell proliferation and survival (Park et al., 2016).
Physical Properties Analysis
The physical properties of pomolic acid, such as solubility and melting point, are not detailed in the provided literature. However, these properties are essential for its application in pharmacology, influencing its absorption, distribution, metabolism, and excretion (ADME) profiles.
Chemical Properties Analysis
PA's chemical properties, including its reactivity with other compounds and stability under various conditions, underpin its biological effects. Its ability to engage with and modulate cellular pathways underscores the therapeutic potential of pomolic acid, especially in oncology (Yoo et al., 2013).
Scientific Research Applications
Vasorelaxant and Hypotensive Effects : Pomolic acid has been shown to induce vasorelaxation in a concentration- and endothelium-dependent manner, which could be part of the mechanism underlying its hypotensive effect (Estrada et al., 2011).
Anticancer Properties : Several studies have demonstrated the anticancer effects of pomolic acid. It triggers apoptosis in leukemia cells, inhibits proliferation, and suppresses cell migration and invasion in lung carcinoma cells, and shows potential against malignant melanoma and glioblastoma (Fernandes et al., 2005); (Yang et al., 2022); (Li & Yan, 2017); (Guimarães et al., 2017).
Inhibition of Platelet Aggregation : Pomolic acid has been found to inhibit adenosine diphosphate (ADP)-induced human platelet aggregation, suggesting its potential as an antiplatelet drug (Alvarado-Castillo et al., 2012).
Cardiovascular Effects : It reduces contractility and modulates excitation-contraction coupling in rat cardiomyocytes, which could explain its hypotensive properties (Lopez et al., 2019).
Overcoming Multidrug Resistance : Pomolic acid is effective in overcoming resistance mediated by overexpression of anti-apoptotic proteins, indicating its potential significance as an anti-MDR drug (Fernandes et al., 2007).
Anti-Angiogenic Effects : It suppresses HIF1α/VEGF-mediated angiogenesis, targeting p38-MAPK and mTOR signaling cascades, indicating its role in inhibiting angiogenesis in cancer cells (Park et al., 2016).
Potential Antibiotic and Antitumor Activity : Pomolic acid has been identified in plants used for its potential antibacterial and antitumor activities (Hoffmann et al., 1994).
Apoptosis Induction in Chronic Myeloid Leukemia : It induces apoptosis in cells from chronic myeloid leukemia patients, showing effectiveness even in drug-resistant cases (Vasconcelos et al., 2005).
Anti-HIV Activity : Pomolic acid has shown anti-HIV activity, suggesting its potential use in the treatment of HIV (Kashiwada et al., 1998).
Non-Genotoxic Properties : It has been found to possess no genotoxic and mutagenic properties, enhancing its safety profile (Frolova et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYPLSBNNGEIS-OPAXANQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930133 | |
Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pomolic acid | |
CAS RN |
13849-91-7 | |
Record name | Pomolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pomolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POMOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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